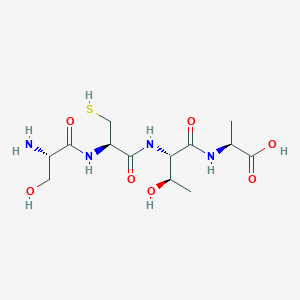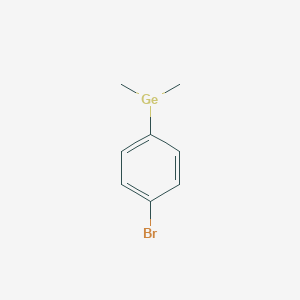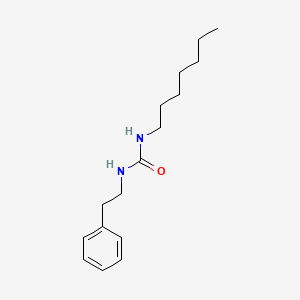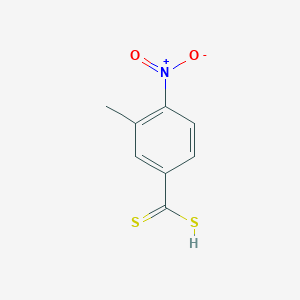
3-Methyl-4-nitrobenzene-1-carbodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-nitrobenzene-1-carbodithioic acid is an organic compound with the molecular formula C8H7NO4S2 It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group, a nitro group, and a carbodithioic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitrobenzene-1-carbodithioic acid typically involves the nitration of 3-methylbenzoic acid followed by the introduction of the carbodithioic acid group. One common method involves the selective oxidation of 2,4-dimethyl nitrobenzene to produce 3-methyl-4-nitrobenzoic acid. This process includes the following steps:
Filtration and Acidification: After the reaction, the mixture is filtered, and the filtrate is subjected to rotary evaporation to recover the acetonitrile solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same oxidation and acidification steps, with adjustments made to reaction times, temperatures, and catalyst concentrations to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-nitrobenzene-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbodithioic acid group can be reduced to a thiol group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
Reduction of Nitro Group: Produces 3-methyl-4-aminobenzene-1-carbodithioic acid.
Substitution of Nitro Group: Produces various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-nitrobenzene-1-carbodithioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-nitrobenzene-1-carbodithioic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carbodithioic acid group can form strong bonds with metal ions, making it useful in coordination chemistry. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-nitrobenzoic acid: Similar structure but lacks the carbodithioic acid group.
4-Nitro-m-toluic acid: Similar structure but lacks the methyl group.
3-Methyl-4-aminobenzene-1-carbodithioic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-Methyl-4-nitrobenzene-1-carbodithioic acid is unique due to the presence of both a nitro group and a carbodithioic acid group on the benzene ring
Eigenschaften
CAS-Nummer |
780732-86-7 |
|---|---|
Molekularformel |
C8H7NO2S2 |
Molekulargewicht |
213.3 g/mol |
IUPAC-Name |
3-methyl-4-nitrobenzenecarbodithioic acid |
InChI |
InChI=1S/C8H7NO2S2/c1-5-4-6(8(12)13)2-3-7(5)9(10)11/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
XALAEHXPAHNZSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=S)S)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


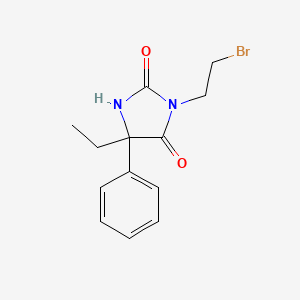

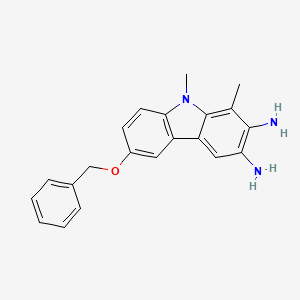
![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)

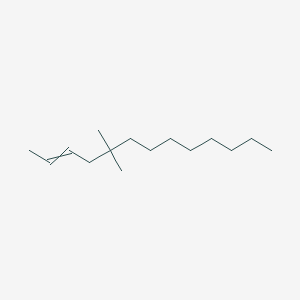
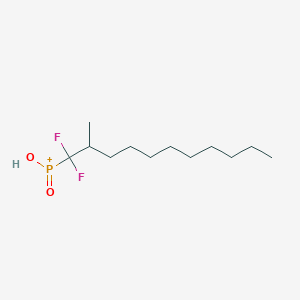
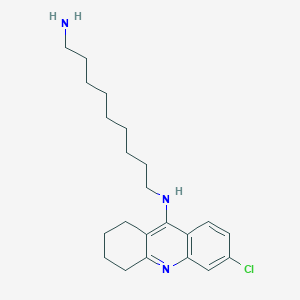
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)
